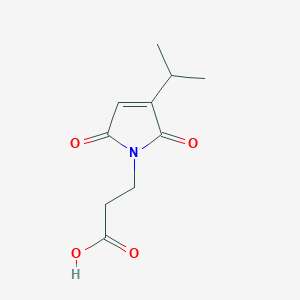

Farinomalein A

Description

Farinomalein has been reported in Cordyceps farinosa with data available.

a maleimide-bearing compound from the entomopathogenic fungus Paecilomyces farinosus; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dioxo-3-propan-2-ylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-6(2)7-5-8(12)11(10(7)15)4-3-9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAZSQUZHSRNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658055 | |

| Record name | 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175521-35-3 | |

| Record name | 2,5-Dihydro-3-(1-methylethyl)-2,5-dioxo-1H-pyrrole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175521-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farinomalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175521353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARINOMALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32ZX6P3ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Farinomalein A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farinomalein A is a naturally occurring maleimide-bearing compound with potent and selective inhibitory activity against the plant pathogen Phytophthora sojae, the causative agent of stem and root rot in soybeans. First isolated from the entomopathogenic fungus Paecilomyces farinosus (also known as Isaria farinosa), this secondary metabolite has garnered interest for its potential as a lead compound in the development of novel fungicides. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the biological source, a hypothetical biosynthetic pathway, and its proposed mechanism of action. Comprehensive experimental protocols for its isolation and characterization are also provided, along with a summary of its physicochemical properties.

Discovery and Biological Source

This compound was first isolated from the entomopathogenic fungus Paecilomyces farinosus, specifically strain HF599.[1][2] This fungal strain was originally isolated from a lepidopteran larval cadaver collected on Mt. Tsukuba in Ibaraki, Japan.[2] P. farinosus is known to produce a variety of bioactive secondary metabolites.[2][3] this compound was identified as the major metabolite of the HF599 strain and the active principle responsible for the strong inhibitory activity of the fungal extract against Phytophthora sojae.[2][4]

Physicochemical and Spectroscopic Data

This compound is a white powder with the molecular formula C₁₀H₁₃NO₄.[2] Its structure was determined through spectroscopic analyses, including ¹H and ¹³C NMR, as well as high-resolution mass spectrometry.[2] The compound is achiral and therefore does not exhibit optical activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄ | [2] |

| Molar Mass | 211.217 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 75-77 °C | |

| HRESITOFMS [M+Na]⁺ | m/z 234.0710 (calcd. for C₁₀H₁₃NO₄Na, 234.0737) | [2] |

| Optical Rotation | Not applicable (achiral) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 172.9 | |

| 2 | 146.4 | |

| 3 | 129.5 | 6.64, s |

| 4 | 172.9 | |

| 5 | 27.0 | 2.58, sept, 6.8 |

| 6 | 21.0 | 1.12, d, 6.8 |

| 7 | 21.0 | 1.12, d, 6.8 |

| 8 | 36.3 | 3.79, t, 7.1 |

| 9 | 33.7 | 2.65, t, 7.1 |

| 10 | 177.5 |

Data sourced from Putri et al., 2009.[2]

Biosynthesis of this compound (Hypothetical Pathway)

The precise biosynthetic pathway of this compound in Paecilomyces farinosus has not been elucidated. However, based on the biosynthesis of other maleimide-containing fungal natural products, a hypothetical pathway involving the collaboration of a Highly-Reducing Polyketide Synthase (HRPKS) and a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) is proposed.

In this model, the HRPKS synthesizes an olefin-containing fatty acid, which is then released. Concurrently, the PKS-NRPS synthesizes a polyketide chain and incorporates an amino acid, in this case likely β-alanine, via its NRPS module. The olefin-containing fatty acid is then proposed to be incorporated, followed by a series of cyclization and rearrangement reactions to form the characteristic maleimide ring of this compound.

References

- 1. Farinomalein, a maleimide-bearing compound from the entomopathogenic fungus Paecilomyces farinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. multisite.itb.ac.id [multisite.itb.ac.id]

- 3. Secondary Metabolites and the Risks of Isaria fumosorosea and Isaria farinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Farinomalein A: A Technical Guide on its Biological Activity Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farinomalein A, a naturally occurring maleimide produced by the entomopathogenic fungus Paecilomyces farinosus, has demonstrated significant antifungal properties, positioning it as a promising candidate for the development of novel plant protection agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound and its derivatives against plant pathogens. This document summarizes the available quantitative data on its antifungal efficacy, details relevant experimental protocols for its study, and explores its potential mechanisms of action based on current research on related maleimide compounds. While research is ongoing, this guide serves as a foundational resource for professionals engaged in the discovery and development of new antifungal agents.

Introduction

The increasing prevalence of fungal diseases in agriculture poses a significant threat to global food security. The development of resistance to existing fungicides necessitates the continuous search for novel compounds with unique mechanisms of action. This compound, a maleimide-bearing compound, has emerged as a molecule of interest due to its potent inhibitory effects against specific plant pathogens. This guide aims to consolidate the existing scientific data on this compound to facilitate further research and development in the field of agricultural fungicides.

Quantitative Antifungal Activity of this compound and Derivatives

The antifungal efficacy of this compound and its synthetic derivatives has been evaluated against a limited number of plant pathogens. The available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below.

| Compound | Target Pathogen | Method | MIC | Reference |

| This compound | Phytophthora sojae | Disk Diffusion | 5 µ g/disk | [1][2][3][4] |

| Amphotericin B (Control) | Phytophthora sojae | Disk Diffusion | 10 µ g/disk | [2][4] |

| This compound | Cladosporium cladosporioides | Bioautography | 5 µg | |

| Farinomalein C | Cladosporium cladosporioides | Bioautography | 0.5 µg | |

| Farinomalein D (racemic) | Cladosporium cladosporioides | Bioautography | 20 µg | |

| Farinomalein E | Cladosporium cladosporioides | Bioautography | 20 µg |

Note: The current body of research has primarily focused on Phytophthora sojae and Cladosporium cladosporioides. Further studies are required to determine the activity of this compound against a broader spectrum of economically important plant pathogens, including Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, and Pythium ultimum.

Putative Mechanism of Antifungal Action

The precise molecular mechanism by which this compound exerts its antifungal activity against plant pathogens has not yet been fully elucidated. However, research on other maleimide derivatives suggests a multi-targeted approach that disrupts essential cellular processes in fungi.[1][5] The proposed mechanisms include:

-

Disruption of Iron Ion Homeostasis: Maleimides may interfere with the uptake and regulation of iron, an essential nutrient for fungal growth and enzymatic function. This disruption can lead to a cascade of detrimental effects within the fungal cell.[1][5][6]

-

Inhibition of Ergosterol Biosynthesis and Cell Membrane Damage: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[7] By inhibiting ergosterol synthesis, maleimides can compromise the integrity and fluidity of the cell membrane, leading to leakage of cellular contents and ultimately, cell death.[1][5]

-

Inhibition of Chitin Synthase: Chitin is a crucial structural component of the fungal cell wall.[8][9] The inhibition of chitin synthase, the enzyme responsible for its production, weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.[5][8]

A study on the maleimide compound MPD (1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione) against the human pathogen Candida albicans revealed a more detailed signaling pathway. MPD was found to increase the secretion of farnesol, which in turn inhibits the activity of adenylate cyclase (Cdc35). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently inhibiting virulence factors through the Ras1-cAMP-Efg1 pathway.[10] While this mechanism was identified in a different organism and with a different maleimide, it provides a valuable hypothetical framework for the action of this compound in plant pathogens.

Hypothetical Signaling Pathway for Maleimide Antifungal Activity

Caption: Putative multi-target mechanism of this compound.

Detailed Experimental Protocols

Standardized and reproducible methods are crucial for the evaluation of antifungal compounds. The following are detailed protocols for the disk diffusion and broth microdilution assays, adapted for the testing of this compound against filamentous plant pathogens.

Antifungal Disk Diffusion Assay

This method is suitable for initial screening of antifungal activity.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or methanol)

-

Sterile paper disks (6 mm diameter)

-

Petri dishes (90 mm)

-

Appropriate agar medium for the test pathogen (e.g., Potato Dextrose Agar for many fungi, V8 juice agar for Phytophthora)

-

Sterile forceps

-

Micropipettes

-

Incubator

-

Spore suspension or mycelial plugs of the test pathogen

-

Positive control (e.g., Amphotericin B)

-

Negative control (solvent used to dissolve this compound)

Procedure:

-

Preparation of Fungal Inoculum:

-

For spore-producing fungi, harvest spores from a fresh culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of approximately 1 x 10^6 spores/mL using a hemocytometer.

-

For non-spore-producing fungi, cut small mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing culture.

-

-

Inoculation of Agar Plates:

-

For spore suspensions, evenly spread 100 µL of the suspension onto the surface of the agar plates using a sterile spreader.

-

For mycelial plugs, place a single plug in the center of the agar plate.

-

-

Preparation and Application of Disks:

-

Aseptically apply a known amount of this compound stock solution to the sterile paper disks to achieve the desired final concentrations (e.g., 0.15, 0.5, 1, 5, 10 µ g/disk ).

-

Prepare positive control disks with a known antifungal agent and negative control disks with the solvent alone.

-

Allow the solvent to evaporate from the disks in a sterile environment.

-

Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact. Space the disks evenly to prevent overlapping of inhibition zones.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the test pathogen (typically 25-28°C) for a period sufficient for growth to be visible in the control plates (usually 2-7 days).

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that results in a clear zone of inhibition.

-

Experimental Workflow: Disk Diffusion Assay

Caption: Workflow for the antifungal disk diffusion assay.

Broth Microdilution Assay

This method provides a more quantitative measure of antifungal activity (MIC values in µg/mL).

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

-

Spore suspension of the test pathogen

-

Multichannel micropipettes

-

Plate reader (optional, for spectrophotometric reading)

-

Positive and negative controls

Procedure:

-

Preparation of Fungal Inoculum:

-

Prepare a spore suspension as described for the disk diffusion assay and adjust the concentration to 2 x 10^5 spores/mL in the appropriate liquid medium.

-

-

Preparation of Drug Dilutions:

-

In the first column of the 96-well plate, add 200 µL of the highest concentration of this compound to be tested.

-

Add 100 µL of sterile broth to the remaining wells.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.

-

-

Inoculation:

-

Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL and halving the drug concentrations.

-

Include wells with inoculum and no drug (growth control) and wells with broth only (sterility control).

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature for the pathogen for 48-72 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

-

Alternatively, the growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC can then be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the control.

-

Structure-Activity Relationship

Preliminary studies on Farinomalein derivatives have provided some insights into the structure-activity relationship. For instance, Farinomalein C, a butoxy ester derivative of this compound, exhibited significantly higher activity against Cladosporium cladosporioides. This suggests that modifications to the propanoic acid side chain can influence the antifungal potency. Further research into a wider range of derivatives is necessary to fully delineate the structural requirements for optimal activity.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antifungal activity against plant pathogens. The available data suggests a multi-targeted mechanism of action that could be advantageous in overcoming existing fungicide resistance. However, significant knowledge gaps remain. Future research should focus on:

-

Broad-spectrum activity screening: Evaluating the efficacy of this compound against a wider range of economically important plant pathogens.

-

Mechanism of action elucidation: Conducting detailed molecular studies to identify the specific cellular targets and signaling pathways affected by this compound in plant pathogens.

-

In planta studies: Assessing the efficacy and phytotoxicity of this compound in greenhouse and field trials.

-

Toxicological studies: Evaluating the safety profile of this compound for non-target organisms and the environment.

Addressing these research areas will be crucial in determining the potential of this compound as a viable and sustainable solution for crop protection.

References

- 1. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]

- 2. researchgate.net [researchgate.net]

- 3. Farinomalein, a maleimide-bearing compound from the entomopathogenic fungus Paecilomyces farinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. multisite.itb.ac.id [multisite.itb.ac.id]

- 5. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Inhibitory Action of Farinomalein A on Phytophthora sojae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytophthora sojae, a destructive oomycete pathogen, poses a significant threat to soybean production worldwide. The development of novel and effective control agents is a critical area of research. Farinomalein A, a naturally occurring maleimide isolated from the entomopathogenic fungus Paecilomyces farinosus, has demonstrated potent inhibitory activity against P. sojae. This technical guide provides a comprehensive overview of the current knowledge regarding the inhibitory effects of this compound on P. sojae, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action involving key signaling pathways within the pathogen. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new anti-oomycete agents.

Introduction

Phytophthora sojae is the causal agent of Phytophthora root and stem rot in soybeans, leading to substantial economic losses annually. The pathogen's ability to develop resistance to conventional fungicides necessitates the discovery of new compounds with novel modes of action. Natural products from microbial sources represent a promising reservoir of such compounds. This compound, a maleimide-bearing metabolite, has emerged as a lead candidate due to its selective and potent activity against P. sojae[1][2]. This guide synthesizes the available data on this compound, offering a technical resource for its further investigation and development as a potential anti-oomycete agent.

Quantitative Inhibitory Data

The inhibitory activity of this compound against Phytophthora sojae has been quantified, demonstrating its potential as a potent control agent. The available data is summarized in the table below.

| Compound | Organism | Assay Type | Metric | Value | Reference |

| This compound | Phytophthora sojae P6497 | Disk Diffusion | MIC | 5 µ g/disk | [1][2] |

| Amphotericin B (Control) | Phytophthora sojae P6497 | Disk Diffusion | MIC | 10 µ g/disk | [1] |

Note: Further studies are required to determine the half-maximal inhibitory concentration (IC50) of this compound against P. sojae mycelial growth and zoospore germination to provide a more comprehensive understanding of its dose-dependent efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of antifungal compounds. The following sections describe the key experimental protocols for assessing the inhibitory activity of this compound against Phytophthora sojae.

Mycelial Growth Inhibition Assay (Disk Diffusion Method)

This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against the mycelial growth of P. sojae.

Materials:

-

Phytophthora sojae culture (e.g., strain P6497)

-

V8 juice agar plates

-

This compound

-

Solvent (e.g., methanol or DMSO)

-

Sterile paper disks (6 mm diameter)

-

Sterile forceps

-

Incubator (25°C)

Procedure:

-

Prepare V8 juice agar plates.

-

Grow P. sojae on V8 juice agar until the mycelium covers the plate.

-

Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to obtain a range of concentrations.

-

Impregnate sterile paper disks with the different concentrations of this compound solution. A solvent-only disk serves as a negative control.

-

Place the impregnated disks onto the surface of the V8 agar plates freshly inoculated with P. sojae mycelial plugs.

-

Incubate the plates at 25°C for 48-72 hours.

-

Measure the diameter of the inhibition zone (the area around the disk with no mycelial growth).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible mycelial growth around the disk[2].

Zoospore Germination Assay (Adapted Protocol)

This assay evaluates the effect of this compound on the germination of P. sojae zoospores, a critical stage in the pathogen's life cycle.

Materials:

-

Phytophthora sojae culture capable of producing sporangia and zoospores.

-

Sterile distilled water

-

This compound

-

Microtiter plates (96-well)

-

Microscope

Procedure:

-

Induce zoospore release from a mature P. sojae culture by flooding the mycelium with sterile distilled water and incubating at 4°C for 1-2 hours, followed by room temperature for 30-60 minutes.

-

Collect the zoospore suspension and adjust the concentration to approximately 1 x 10^5 zoospores/mL.

-

Prepare various concentrations of this compound in sterile distilled water in the wells of a 96-well microtiter plate. Include a no-compound control.

-

Add the zoospore suspension to each well.

-

Incubate the plate at room temperature for 2-4 hours.

-

Using a microscope, observe the germination of zoospores in each well. A zoospore is considered germinated if a germ tube is visible.

-

Count the number of germinated and non-germinated zoospores in at least three different fields of view for each concentration.

-

Calculate the percentage of germination inhibition for each concentration relative to the control.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound in Phytophthora sojae have not been definitively elucidated, its maleimide structure suggests a likely mechanism of action involving the covalent modification of cysteine residues in key proteins. Maleimides are known to be potent inhibitors of enzymes, particularly those with reactive cysteine thiols in their active sites. This can disrupt essential cellular processes. Based on the known signaling pathways in P. sojae and the general reactivity of maleimides, a proposed inhibitory model is presented below.

Proposed Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for growth, development, and pathogenicity in oomycetes. It is plausible that this compound could target and inhibit key protein kinases within this cascade.

Caption: Proposed inhibition of the MAPK pathway by this compound.

Proposed Disruption of Calcium Signaling

Calcium signaling is vital for zoospore motility, encystment, and germination in P. sojae. This compound could potentially interfere with calcium channels or calcium-dependent proteins, thereby disrupting these critical processes.

Caption: Proposed disruption of Calcium signaling by this compound.

Experimental Workflow for Target Identification

To elucidate the precise mechanism of action of this compound, a systematic experimental workflow is proposed.

Caption: Workflow for identifying the molecular target of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potent inhibitory activity against the significant plant pathogen Phytophthora sojae. The data and protocols presented in this technical guide provide a foundation for further research and development. Key future directions should include:

-

Comprehensive Dose-Response Studies: Determination of IC50 values for mycelial growth and zoospore germination to provide a more detailed quantitative assessment of efficacy.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) of this compound in P. sojae through the proposed experimental workflow.

-

In Vivo Efficacy Trials: Evaluation of the protective and curative effects of this compound in infected soybean plants under greenhouse and field conditions.

-

Structural Optimization: Synthesis of this compound analogs to explore structure-activity relationships and potentially enhance potency and selectivity.

The continued investigation of this compound holds significant promise for the development of a novel and effective tool for the management of Phytophthora root and stem rot in soybean.

References

Unearthing Nature's Arsenal: A Technical Guide to Natural Products from Entomopathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Entomopathogenic fungi, nature's own insect pathogens, are emerging as a prolific source of novel bioactive compounds with significant potential for drug discovery and development. These fungi produce a diverse array of secondary metabolites, intricate chemical structures honed by evolution to manipulate their hosts and compete in their ecological niches. This technical guide delves into the core of this fascinating field, providing an in-depth exploration of the natural products derived from these organisms, their biological activities, the intricate signaling pathways governing their production, and the experimental protocols essential for their study.

I. A Treasure Trove of Bioactive Molecules

Entomopathogenic fungi synthesize a wide range of secondary metabolites, broadly categorized into non-ribosomal peptides, polyketides, terpenoids, and alkaloids. These compounds exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, immunosuppressive, and insecticidal properties. This section highlights some of the most extensively studied natural products from these fungi.

Cyclodepsipeptides: Beauvericin and Destruxins

Cyclodepsipeptides are cyclic peptides containing at least one ester bond. Among the most prominent are beauvericin and the destruxin family.

Beauvericin , a cyclic hexadepsipeptide produced by fungi of the genera Beauveria and Fusarium, is composed of alternating N-methyl-L-phenylalanine and D-α-hydroxyisovaleric acid residues. It exhibits a broad range of biological activities, including antibacterial, antifungal, insecticidal, and cytotoxic effects.[1] Its cytotoxicity against various cancer cell lines has garnered significant interest.

Destruxins are a family of cyclic hexadepsipeptides primarily isolated from Metarhizium species.[2] Over 30 different destruxins have been identified, with variations in their amino acid and α-hydroxy acid composition.[2] They are recognized for their potent insecticidal activity and have also demonstrated cytotoxic, antiviral, and phytotoxic effects.[2][3]

Nucleoside Analogs: Cordycepin

Cordycepin (3'-deoxyadenosine), a nucleoside analog isolated from Cordyceps species, is one of the most well-known and pharmacologically important natural products from entomopathogenic fungi.[4] It possesses a wide array of therapeutic properties, including potent anti-cancer, anti-inflammatory, and antiviral activities.[4] Cordycepin's structural similarity to adenosine allows it to interfere with various cellular processes, including RNA synthesis.[4]

Other Notable Compounds

Ophiocordin is an antifungal antibiotic produced by Ophiocordyceps sinensis. While its primary described activity is antifungal, research into other potential bioactivities, such as immunosuppression, is ongoing.

II. Quantitative Bioactivity Data

A critical aspect of evaluating the therapeutic potential of these natural products is the quantitative assessment of their biological activity. The following tables summarize the reported cytotoxic and antimicrobial activities of selected compounds.

Table 1: Cytotoxicity of Natural Products from Entomopathogenic Fungi (IC₅₀ values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| Beauvericin | HT-29 | Colorectal Adenocarcinoma | 15.0 (24h), 9.7 (48h) | [3] |

| Caco-2 | Colorectal Adenocarcinoma | 24.6 (24h), 12.7 (48h) | [3] | |

| CHO-K1 | Ovarian | 10.7 (24h), 2.2 (72h) | [5] | |

| U-937 | Myeloid | ~30 (24h) | [6] | |

| HL-60 | Myeloid | ~15 (24h) | [6] | |

| Destruxin A | HCT116 | Colon Cancer | Micromolar range | [3] |

| Destruxin B | A549 | Non-small Cell Lung Cancer | 4.9 | [7] |

| H1299 | Non-small Cell Lung Cancer | 4.1 | [7] | |

| HCT116 | Colon Cancer | Micromolar range | [3] | |

| Destruxin E | HCT116 | Colon Cancer | Nanomolar range | [3] |

| Cordycepin | MCF-7 | Breast Cancer | 46.85 ± 1.62 | [8] |

| ECA109 | Esophageal Squamous Cell Carcinoma | 64.8 µg/mL (48h) | [9] | |

| TE-1 | Esophageal Squamous Cell Carcinoma | 60.6 µg/mL (48h) | [9] | |

| H460 | Non-small Cell Lung Cancer | ~200 | [10] | |

| H1299 | Non-small Cell Lung Cancer | ~200 | [10] | |

| A549 | Non-small Cell Lung Cancer | ~400 | [10] | |

| HT29 | Colon Cancer | 92.05 | [11] |

Table 2: Antimicrobial Activity of Beauvericin (MIC values)

| Microorganism | MIC (µM) | Citation |

| Staphylococcus aureus | 3.91 | [12][13] |

| Candida albicans | >3.91 | [12] |

| Escherichia coli | >3.91 | [12] |

III. Biosynthesis and its Regulation: Intricate Signaling Networks

The production of these potent secondary metabolites is tightly regulated by complex signaling networks within the fungus, often in response to environmental cues. Understanding these pathways is crucial for manipulating and enhancing the production of desired compounds. Key signaling pathways involved include Mitogen-Activated Protein Kinase (MAPK) cascades and the cAMP-dependent Protein Kinase A (PKA) pathway.

MAPK Signaling in Beauveria bassiana and Metarhizium robertsii

MAPK pathways are conserved signaling modules that transduce extracellular signals to elicit cellular responses. In entomopathogenic fungi, they play a critical role in virulence, stress responses, and the regulation of secondary metabolism.

cAMP-PKA Signaling in Cordyceps militaris

The cAMP-PKA pathway is another crucial signaling cascade that regulates various cellular processes, including secondary metabolism. In Cordyceps militaris, this pathway is implicated in the biosynthesis of cordycepin.

IV. Experimental Protocols: A Practical Guide

The discovery, isolation, and characterization of novel natural products from entomopathogenic fungi require a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments.

Fungal Cultivation and Extraction of Secondary Metabolites

A typical workflow for obtaining crude extracts containing secondary metabolites involves submerged fermentation followed by solvent extraction.

Protocol for Submerged Fermentation and Extraction:

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension or mycelial plugs of the entomopathogenic fungus.

-

Incubation: Incubate the culture in a shaker incubator at an appropriate temperature (typically 25-28°C) and agitation speed (e.g., 150 rpm) for a period of 7 to 21 days to allow for fungal growth and secondary metabolite production.

-

Separation: After incubation, separate the fungal biomass (mycelia) from the culture broth by filtration through cheesecloth or by centrifugation.

-

Broth Extraction: Extract the culture filtrate partitioning it against an immiscible organic solvent such as ethyl acetate or chloroform in a separatory funnel. Repeat the extraction process three times to ensure maximum recovery of compounds.

-

Mycelial Extraction: Homogenize the fungal mycelia and extract with a polar solvent like methanol or ethanol. This can be done by soaking the mycelia in the solvent and agitating for several hours.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Bioactivity Screening: Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the fungal extract or purified compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14]

Natural Product Discovery Workflow

The process of discovering novel natural products from entomopathogenic fungi is a multi-step endeavor that integrates microbiology, chemistry, and biology.

V. Conclusion

Entomopathogenic fungi represent a vast and largely untapped reservoir of novel, biologically active natural products. The compounds highlighted in this guide, along with countless others yet to be discovered, hold immense promise for the development of new therapeutic agents. A thorough understanding of their biosynthesis, regulation, and biological activities, coupled with robust experimental methodologies, is paramount to unlocking their full potential. This technical guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and rapidly evolving field. As we continue to explore the chemical diversity of these remarkable organisms, the future of natural product-based drug discovery looks increasingly bright.

References

- 1. researchgate.net [researchgate.net]

- 2. New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cytometric study of the effects of destruxin E on leukemic cells in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 6. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]

- 7. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK cascade-mediated regulation of pathogenicity, conidiation and tolerance to abiotic stresses in the entomopathogenic fungus Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding proteins of destruxin A from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. google.com [google.com]

- 13. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

Farinomalein A: A Technical Guide for Drug Development Professionals

Farinomalein A is a naturally occurring maleimide first isolated from the entomopathogenic fungus Isaria farinosa (formerly Paecilomyces farinosus).[1] This document provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile and Chemical Properties

This compound (IUPAC Name: 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid) is characterized by a maleimide ring substituted with an isopropyl group, a feature that was, at the time of its discovery, unique among naturally occurring compounds.[1][2] Its chemical and physical properties are summarized in the tables below.

General Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][3] |

| Molar Mass | 211.217 g·mol⁻¹ | [1] |

| Appearance | White powder | [1][4] |

| Melting Point | 75 to 77 °C | [1] |

| Solubility | CH₂Cl₂, acetone, toluene, CH₃OH | [1] |

Spectroscopic Data

This compound has been characterized using various spectroscopic techniques. The key spectral features are detailed below.

| Spectroscopic Data | Observation | Reference |

| UV (in Methanol) | λmax at 223 nm | [4] |

| IR (cm⁻¹) | 3113 (OH), 1778 & 1717 (maleimide C=O), 1702 (carbonyl) | [4] |

| HRESITOFMS | [M+Na]⁺ at m/z 234.0710 (calculated for C₁₀H₁₃NO₄Na, 234.0737) | [4] |

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for this compound, recorded in CD₃OD, are presented below.[4]

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 173.3 | |

| 2 | 148.9 | |

| 3 | 129.5 | 6.55, d, J=1.2 |

| 4 | 172.1 | |

| 5 | 28.3 | 2.93, sept, J=6.8 |

| 6 | 20.3 | 1.19, d, J=6.8 |

| 7 | 20.3 | 1.19, d, J=6.8 |

| 8 | 35.5 | 3.79, t, J=7.2 |

| 9 | 33.1 | 2.61, t, J=7.2 |

| 10 | 176.6 |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an antimicrobial and antioomycete agent. Its potential as a cytotoxic agent has also been suggested based on its chemical structure.

Antimicrobial and Antioomycete Activity

This compound has demonstrated potent and selective inhibitory activity against the plant pathogen Phytophthora sojae, a major cause of stem and root rot in soybeans.[1][5] It is also active against the bacterium Bacillus subtilis.[6]

| Organism | Assay | Result | Reference |

| Phytophthora sojae P6497 | Disk Diffusion | MIC: 5 µ g/disk | [1][4] |

| Bacillus subtilis | Not specified | Active | [6] |

The mechanism of its antimicrobial action is thought to involve the disruption of the bacterial membrane and/or cell wall functions.[6]

Postulated Cytotoxic Mechanism

While specific cytotoxic studies on this compound are not extensively documented in the reviewed literature, compounds bearing a maleimide ring are known to exhibit cytotoxicity.[4] Maleimides can act as potent catalytic inhibitors of human topoisomerase IIα.[2] This inhibition is believed to occur through the covalent modification of cysteine residues on the enzyme, a mechanism distinct from that of other topoisomerase II inhibitors like bisdioxopiperazines.[2] The unsaturated bond in the maleimide ring is crucial for this activity.[2]

Below is a diagram illustrating the proposed inhibitory action of maleimide compounds on Topoisomerase II.

Experimental Protocols

This section details key experimental methodologies related to the isolation, synthesis, and biological evaluation of this compound.

Isolation from Paecilomyces farinosus

This compound was originally isolated from the entomopathogenic fungus P. farinosus strain HF599.[4]

Fermentation and Extraction Protocol:

-

Seed Culture: Mycelia of P. farinosus HF599 are inoculated into flasks containing a seed medium (SMY: 4% maltose, 1% yeast extract, 1% peptone).

-

Cultivation: The culture is incubated at 25 °C for 3 days.

-

Production Culture: The seed culture is then used to inoculate a larger production medium.

-

Extraction: After a suitable fermentation period, the culture broth is extracted with ethyl acetate (EtOAc).

-

Purification: The crude EtOAc extract is subjected to further chromatographic purification steps (e.g., silica gel chromatography, HPLC) to yield pure this compound.[4]

Synthesis of this compound

Several synthetic routes for this compound have been reported. A simple two-stage synthesis is outlined below.[1]

In Vitro Antioomycete Activity Assay

The activity of this compound against oomycetes like P. sojae is determined using a disk diffusion susceptibility test.[4]

Protocol:

-

Preparation of Test Plates: A suitable agar medium is poured into Petri dishes and inoculated with the target oomycete.

-

Disk Preparation: Sterile paper disks (8.0 mm diameter) are loaded with varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 µ g/disk ) dissolved in a suitable solvent like methanol.

-

Drying: The loaded disks are air-dried in a sterile environment for approximately 30 minutes.

-

Application: The dried disks are placed onto the surface of the inoculated agar plates.

-

Incubation: The plates are incubated under appropriate conditions for 48-96 hours.

-

Evaluation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that results in a clear zone of growth inhibition around the disk.[4]

The workflow for this assay is visualized below.

Conclusion

This compound is a promising natural product with well-defined chemical properties and potent antioomycete activity. Its maleimide core suggests a potential for development as a cytotoxic agent, possibly through the inhibition of topoisomerase II. The established synthetic routes and biological assays provide a solid foundation for further research, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical development. This technical guide summarizes the core data necessary for initiating such drug discovery and development programs.

References

- 1. Farinomalein, a maleimide-bearing compound from the entomopathogenic fungus Paecilomyces farinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Dihydro-3-(1-methylethyl)-2,5-dioxo-1H-pyrrole-1-propanoic acid | C10H13NO4 | CID 44254797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. multisite.itb.ac.id [multisite.itb.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of farinomaleins and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Bioactivity of Maleimide-Bearing Compounds

For Researchers, Scientists, and Drug Development Professionals

The maleimide moiety, a five-membered heterocyclic imide, has emerged as a powerful and versatile functional group in the landscape of bioactive compounds and drug development. Its inherent reactivity towards thiol groups, primarily on cysteine residues within proteins, underpins a vast array of biological activities and therapeutic applications. This technical guide delves into the core principles of maleimide bioactivity, offering a comprehensive overview of their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

The Chemistry of Bioactivity: Covalent Thiol Modification

The bioactivity of most maleimide-bearing compounds stems from their ability to act as Michael acceptors. The electron-deficient double bond within the maleimide ring readily undergoes a nucleophilic addition reaction with the sulfhydryl group of cysteine residues in proteins. This rapid and highly specific reaction, occurring under physiological conditions (pH 6.5-7.5), results in the formation of a stable, covalent thioether bond.[1][2] This irreversible modification of the target protein can lead to a variety of biological consequences, including enzyme inhibition, disruption of protein-protein interactions, and targeted drug delivery.

While highly selective for thiols, the stability of the resulting thiosuccinimide linkage can be a concern, with the potential for retro-Michael reactions leading to dissociation of the conjugate.[3] This has led to the development of strategies to enhance the stability of the maleimide-thiol adduct.[3]

Key Bioactivities and Therapeutic Applications

The unique reactivity of the maleimide group has been exploited in several key areas of drug discovery and development:

Kinase Inhibition

A significant number of maleimide-containing compounds have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

-

Protein Kinase C (PKC) Inhibition: Bisindolylmaleimides are a well-established class of PKC inhibitors.[4][5] These compounds mimic the diacylglycerol (DAG) binding site of PKC, and some exhibit potent and selective inhibition of specific PKC isoforms. Ruboxistaurin and enzastaurin are notable clinical examples of bisindolylmaleimide-based PKCβ inhibitors.[4]

-

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: Maleimide derivatives have been successfully designed as covalent inhibitors of GSK-3β, a key enzyme in various signaling pathways, including the Wnt/β-catenin pathway.[6][7] These inhibitors typically target a cysteine residue within the ATP-binding pocket of the enzyme.[7]

Topoisomerase II Inhibition

Certain maleimide and succinimide derivatives have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[8][9] These compounds can antagonize the cytotoxic effects of topoisomerase II poisons, suggesting a distinct mechanism of action that involves covalent modification of the enzyme.[9]

Antibody-Drug Conjugates (ADCs)

The high reactivity and specificity of maleimides for cysteine thiols have made them a cornerstone in the construction of ADCs.[1][2][10] In this application, a potent cytotoxic drug is linked to a monoclonal antibody via a maleimide-containing linker. The antibody directs the cytotoxic payload to cancer cells expressing a specific antigen, where the drug is then released, leading to targeted cell killing.[2] The stability of the maleimide linker is a critical factor in the efficacy and safety of ADCs.[3]

Other Bioactivities

Maleimide-bearing compounds have also demonstrated a range of other biological activities, including:

-

Anticancer Activity: Numerous maleimide derivatives have shown significant antiproliferative effects against a variety of cancer cell lines.[5][11][12]

-

Anti-inflammatory Activity: Some maleimide analogs bearing a benzenesulfonamide moiety have been synthesized and evaluated as selective COX-2 inhibitors with anti-inflammatory properties.[13]

-

Antibacterial and Antifungal Activity: Certain maleimide derivatives have been reported to possess antimicrobial and antifungal activities.[12][14]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of maleimide-bearing compounds from the cited literature.

Table 1: In Vitro Kinase Inhibitory Activity of Maleimide Compounds

| Compound/Class | Target Kinase | IC50 (µM) | Reference |

| Bisindolylmaleimide (BIM) derivative (Compound 61) | PKC-β1 | 0.0047 | [4] |

| (Aza)indolyl maleimide covalent inhibitor (Compound 38b) | GSK-3β | Not specified, but potent | [6][7] |

| Naphthylindolylmaleimide 73 | PKC-β1 | Potent inhibitor | [5] |

| Maleimide-based GSK-3β inhibitor (Compound 10a) | GSK-3β | 0.0017 | [15] |

Table 2: Cytotoxicity of Maleimide Compounds Against Cancer Cell Lines

| Compound/Class | Cell Line | IC50/GI50 (µM) | Reference |

| Benzofuranylindolylmaleimide (BfIM) derivative | NCI-60 Panel | 0.407 (GI50) | [11] |

| N-methyl-bisindolylmaleimide amino acid methyl ester conjugate (Compound 8d) | Various human tumor cell lines | In the micromolar range | [3] |

| Bisindolylmaleimide and amino acid ester conjugate (Compound 8e) | Various human cancer cell lines | Inhibitory activity reported | [1] |

| Compound 2b | HepG2 (Hepatocellular carcinoma) | 15.9 | [12] |

| Compound 2c | HepG2 (Hepatocellular carcinoma) | 16.03 | [12] |

| Compound 2f | MCF7 (Breast adenocarcinoma) | 9.5 | [12] |

| 3,4-diarylthiolated maleimide (Compound 4c) | H520 (Lung cancer) | 10.1 | [5] |

| 3,4-diarylthiolated maleimide (Compound 4c) | H1299 (Lung cancer) | 10.5 | [5] |

| 3,4-diarylthiolated maleimide (Compound 4a) | H520 (Lung cancer) | 10.4 | [5] |

| 3,4-diarylthiolated maleimide (Compound 4a) | H1299 (Lung cancer) | 9.98 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of maleimide-bearing compounds.

Synthesis of Maleimide-Bearing Compounds

The synthesis of maleimide derivatives often involves the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the maleimide ring.[12][14]

General Procedure for the Synthesis of N-substituted Maleimides:

-

Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or acetone.

-

Add the desired primary amine (1 equivalent) to the solution and stir at room temperature for a specified time (e.g., 5 hours).

-

The resulting maleamic acid intermediate can be isolated or used directly in the next step.

-

To effect cyclization, the maleamic acid is typically heated in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

-

The reaction mixture is then cooled, and the product is precipitated by adding water.

-

The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent.

For more complex derivatives, multi-step synthetic routes are often employed, as detailed in the cited literature.[4][5]

In Vitro Kinase Inhibition Assay (Example: GSK-3β)

This protocol is a generalized procedure based on methodologies described for GSK-3β kinase assays.[8][15][16][17]

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., GSP-2)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test maleimide compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white-walled microplate

Procedure:

-

Prepare serial dilutions of the test maleimide compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., 1%).

-

In a 384-well plate, add the following to each well:

-

GSK-3β enzyme (e.g., 0.5 ng/well)

-

Test compound dilution

-

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide (e.g., 50 nM final concentration) and ATP (e.g., 15 µM final concentration).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of maleimide compounds on cancer cell lines using the Alamar Blue or MTT assay.[6][18]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test maleimide compounds dissolved in DMSO

-

Alamar Blue reagent or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well cell culture plates

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test maleimide compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 96 hours) at 37°C in a 5% CO₂ incubator.

-

For Alamar Blue Assay: Add Alamar Blue reagent to each well and incubate for an additional 4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Topoisomerase II Inhibition Assay

This is a generalized protocol for an in vitro topoisomerase II decatenation assay.[19][20]

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Topoisomerase II reaction buffer (containing ATP and a divalent cation like Mg²⁺)

-

Test maleimide compounds

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes containing the topoisomerase II reaction buffer.

-

Add the test maleimide compounds at various concentrations to the respective tubes. Include a no-inhibitor control.

-

Add purified topoisomerase IIα enzyme to all tubes except the negative control.

-

Initiate the reaction by adding kDNA as the substrate.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Analyze the reaction products by agarose gel electrophoresis. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circles.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA in the presence of the inhibitor.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of maleimide-bearing compounds.

Conclusion

Maleimide-bearing compounds represent a cornerstone of modern medicinal chemistry and chemical biology. Their unique ability to form stable covalent bonds with cysteine residues has paved the way for the development of highly potent and selective enzyme inhibitors, innovative anticancer agents, and sophisticated drug delivery systems like ADCs. A thorough understanding of their chemistry, bioactivity, and the experimental methods used for their characterization is crucial for researchers and drug development professionals seeking to harness the full potential of this versatile chemical scaffold. The data and protocols presented in this guide provide a solid foundation for the exploration and application of maleimide-based compounds in the ongoing quest for novel and effective therapeutics.

References

- 1. Synthesis and antitumor activity of bisindolylmaleimide and amino acid ester conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-methyl-bisindolylmaleimide amino acid methyl ester conjugates and cytotoxicity study [pubmed.ncbi.nlm.nih.gov]

- 4. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]

- 5. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [cora.ucc.ie]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Site-Specific Cytotoxic Protein Conjugates via Maleimide-thiol Chemistry and Sortase A-Mediated Ligation [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Farinomalein A: A Technical Overview of its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Farinomalein A, a naturally occurring maleimide isolated from the entomopathogenic fungus Paecilomyces farinosus, has emerged as a compound of interest due to its antimicrobial properties. This technical guide provides a concise summary of the initial screening of this compound's antimicrobial spectrum, detailing its activity against various microorganisms. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Activity of this compound

Initial studies have demonstrated that this compound exhibits inhibitory activity against a range of microorganisms, including bacteria and plant pathogenic oomycetes. The quantitative data available from these preliminary screenings are summarized in the table below.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Phytophthora sojae | Oomycete | 5 µ g/disk [1][2] |

| Bacillus subtilis | Gram-positive bacterium | Active (specific MIC not reported)[3][4] |

| Escherichia coli | Gram-negative bacterium | Inactive (An unnatural analog showed activity)[3][4] |

It is noteworthy that while this compound itself was not effective against the Gram-negative bacterium Escherichia coli, a synthetic analog demonstrated inhibitory activity, suggesting potential for structural modification to broaden its spectrum.[3][4]

Experimental Protocols

The antimicrobial activity of this compound has been primarily assessed using standard susceptibility testing methods. The following protocols are based on established methodologies and are representative of the techniques used in the initial screening.

Broth Microdilution Method (for Bacteria)

The minimum inhibitory concentration (MIC) for bacterial strains is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Disk Diffusion Method (for Oomycetes)

The activity of this compound against oomycetes such as Phytophthora sojae has been determined using a disk diffusion assay.[1]

-

Preparation of Inoculum: The oomycete is cultured on an appropriate agar medium (e.g., V8 juice agar) until sufficient mycelial growth is observed.[1]

-

Inoculation of Plates: A sterile swab is used to evenly streak the surface of the agar plates with the oomycete culture.

-

Application of Disks: Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of this compound. The disks are then placed onto the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period sufficient for growth and the development of inhibition zones (typically 24-72 hours).

-

Determination of Activity: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition around each disk. The MIC is reported as the lowest concentration of this compound that results in a clear zone of no growth.[1]

Proposed Mechanism of Action and Experimental Workflow

The precise molecular targets of this compound are yet to be fully elucidated. However, preliminary studies suggest that its antimicrobial effect may be attributed to the disruption of the bacterial cell membrane and/or the inhibition of cell wall synthesis.[3][4] Further research is required to identify the specific signaling pathways and molecular interactions involved.

The general workflow for the initial screening of an antimicrobial compound like this compound is depicted in the following diagram.

References

- 1. multisite.itb.ac.id [multisite.itb.ac.id]

- 2. Farinomalein, a maleimide-bearing compound from the entomopathogenic fungus Paecilomyces farinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of farinomaleins and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Bioactive Arsenal of Paecilomyces farinosus: A Technical Guide to Secondary Metabolite Identification

For Immediate Release

This technical guide provides an in-depth exploration of the secondary metabolites produced by the entomopathogenic fungus Paecilomyces farinosus (also known as Isaria farinosa). Designed for researchers, scientists, and drug development professionals, this document details the identification, experimental protocols for isolation and characterization, and putative biosynthetic pathways of key bioactive compounds from this prolific microbial source.

Paecilomyces farinosus has long been recognized for its potential in biocontrol and as a source of novel pharmaceuticals. Its secondary metabolites exhibit a wide range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties. This guide focuses on prominent compounds such as the tetramic acid derivative paecilosetin and the pyridone alkaloids, farinosones.

Key Secondary Metabolites of Paecilomyces farinosus

Paecilomyces farinosus synthesizes a diverse array of secondary metabolites, with paecilosetin and farinosones being among the most well-characterized. These compounds have demonstrated significant biological activities, making them attractive candidates for further investigation and development.

Table 1: Prominent Secondary Metabolites from Paecilomyces farinosus and their Reported Bioactivities

| Compound Class | Compound Name | Reported Bioactivity | Reference Strain(s) |

| Tetramic Acid | Paecilosetin | Antibacterial (against Bacillus subtilis), Antifungal (against Trichophyton mentagrophytes, Cladosporium resinae), Cytotoxic (against P388 cell line) | New Zealand isolate |

| Paecilosetin A | Antibacterial (against MSSA and MRSA)[1] | BSNB-1250 | |

| Pyridone Alkaloids | Farinosone A | Neurotrophic (induces neurite outgrowth in PC-12 cells) | RCEF 0101 |

| Farinosone B | Cytotoxic (against P388 cell line) | New Zealand isolate | |

| Farinosone C | Neurotrophic (induces neurite outgrowth in PC-12 cells) | RCEF 0101 | |

| Maleimide | Farinomalein | Antifungal (against Phytophthora sojae) | HF599 |

Experimental Protocols

The successful isolation and identification of secondary metabolites from P. farinosus rely on optimized fermentation, extraction, and purification protocols.

Fungal Strain and Culture Conditions

A producing strain of Paecilomyces farinosus is required. For example, strain RCEF 0101 has been used for the production of farinosones[2].

2.1.1. Fermentation for Mycelial Growth and Metabolite Production

Optimal mycelial growth of Isaria farinosa can be achieved in a liquid broth with specific nutritional and environmental parameters.

-

Media Composition: A suitable liquid medium consists of a carbon source (e.g., D-(+)-galactose or D-(-)-fructose) and a nitrogen source (e.g., D-cysteine, yeast powder, peptone, or beef extract) with a carbon-to-nitrogen ratio ranging from 1:1 to 1:7[3][4]. The addition of mineral components and vitamins can also significantly enhance mycelial growth[3][4]. For example, a basal medium can be prepared with sucrose, soy peptone, K2HPO4, KCl, MgSO4, and FeSO4.

-

Culture Parameters:

-

pH: An initial pH of 3 has been shown to be optimal for both biomass and sporulation in some Paecilomyces species[5].

-

Aeration: Continuous shaking at more than 100 rpm in a 250-mL flask containing 50-mL of broth provides adequate aeration[3][4].

-

Illumination: Light conditions do not significantly affect mycelial growth[3][4].

-

Incubation Time: Fermentation is typically carried out for several days to weeks, depending on the desired metabolite.

Extraction of Secondary Metabolites

Following fermentation, the fungal mycelium and culture broth are separated, and the secondary metabolites are extracted using organic solvents.

-

Mycelial Extraction: The mycelium is typically extracted with a solvent such as ethyl acetate (EtOAc) or methanol (MeOH)[2].

-

Broth Extraction: The culture filtrate can also be extracted with a non-polar to moderately polar solvent like EtOAc to capture extracellular metabolites.

Purification of Secondary Metabolites

A combination of chromatographic techniques is employed to purify the individual compounds from the crude extract.

-

Initial Fractionation: The crude extract is often subjected to an initial fractionation step, such as silica gel chromatography, using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Reversed-Phase Chromatography: Further purification is commonly achieved using reversed-phase chromatography (e.g., on a C18 column) with a water-acetonitrile or water-methanol gradient[1].

-

Size-Exclusion Chromatography: Gel filtration chromatography (e.g., using Sephadex LH-20) can be used to separate compounds based on their molecular size.

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Visualization of Workflows and Pathways

Experimental Workflow for Secondary Metabolite Identification

The following diagram illustrates the general workflow for the identification of secondary metabolites from Paecilomyces farinosus.

Putative Biosynthetic Pathway of Paecilosetin (a Tetramic Acid Derivative)

Tetramic acid derivatives are typically synthesized by hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzymes[6]. The following diagram illustrates a putative biosynthetic pathway for paecilosetin.

Putative Biosynthetic Pathway of Farinosones (Pyridone Alkaloids)

The biosynthesis of fungal pyridone alkaloids often involves a polyketide synthase (PKS) and subsequent enzymatic modifications, including amination and cyclization.

Quantitative Data

The production of secondary metabolites is highly dependent on the fungal strain and culture conditions. The following table summarizes some available quantitative data.

Table 2: Quantitative Bioactivity Data for Selected P. farinosus Metabolites

| Compound | Target Organism/Cell Line | Bioactivity Metric | Value |

| Paecilosetin | P388 cell line | IC50 | 3.1 µg/mL |

| Farinosone B | P388 cell line | IC50 | 1.1 µg/mL |

| Paecilosetin A | Methicillin-sensitive Staphylococcus aureus (MSSA) | MIC | 1-2 µg/mL[1] |

| Paecilosetin A | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 1-2 µg/mL[1] |

| Farinomalein | Phytophthora sojae | Activity at | 5 µ g/disk [7] |

Note: Quantitative data on the production yields of these specific secondary metabolites from P. farinosus are not widely available in the reviewed literature and represent a key area for future research. Optimization of fermentation conditions is crucial for enhancing the production of these valuable compounds.

This technical guide provides a foundational understanding of the identification of secondary metabolites from Paecilomyces farinosus. Further research into the specific biosynthetic pathways and the optimization of production will be critical for harnessing the full potential of these bioactive compounds for pharmaceutical and agricultural applications.

References

- 1. Biosynthesis, biological activities, and structure-activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. | Semantic Scholar [semanticscholar.org]

- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Culture conditions and nutrition requirements for the mycelial growth of Isaria farinosa (Hypocreales: Cordycipitaceae) and the altitude effect on its growth and metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Systematic Review on Secondary Metabolites of Paecilomyces Species: Chemical Diversity and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

Farinomalein A: A comprehensive literature review for researchers and drug development professionals

Introduction